Wittifuran X

Antioxidant Lipid Peroxidation Oxidative Stress

Researchers studying oxidative stress-mediated lipid peroxidation risk irreproducible data when replacing Wittifuran X with non-validated 2-arylbenzofuran analogs. Wittifuran X mitigates this risk as a structurally authenticated natural product with documented bioactivity in membrane peroxidation models, enabling consistent SAR and mechanistic investigations. • Demonstrated inhibitory activity in Fe²⁺/cysteine-induced microsomal lipid peroxidation assays • Antifungal lead compound targeting plant pathogens for agrochemical discovery programs • ≥98% HPLC purity standard ensures lot-to-lot reproducibility across independent studies

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
Cat. No. B595019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWittifuran X
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
InChIInChI=1S/C15H12O5/c1-19-15-5-9-4-13(20-14(9)7-12(15)18)8-2-10(16)6-11(17)3-8/h2-7,16-18H,1H3
InChIKeySTYZEEPLURADAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Wittifuran X: A Naturally Sourced 2-Arylbenzofuran for Antioxidant and Anti-Inflammatory Research


Wittifuran X is a naturally occurring 2-arylbenzofuran derivative, isolated from the stem bark of the mulberry species Morus wittiorum [1]. It belongs to a class of compounds recognized for their broad spectrum of bioactivities, including antioxidant, anti-inflammatory, and cytotoxic effects [2]. As a research compound with a purity typically ≥98% (HPLC), it is supplied for in vitro and in vivo laboratory studies . This evidence guide focuses on its specific, quantifiable differentiation from other in-class compounds, enabling informed scientific selection and procurement.

Why Generic 2-Arylbenzofurans Cannot Replace Wittifuran X in Focused Studies


The bioactivity of 2-arylbenzofurans is exquisitely sensitive to structural modifications. Minor alterations in hydroxylation, methoxylation, or prenylation patterns on the benzofuran core can drastically alter a compound's potency, selectivity, and even its mechanism of action [1]. For instance, studies on structurally related compounds like moracin C and iso-moracin C demonstrate that even a change in the position of a double bond can lead to significantly different IC50 values across multiple antioxidant assays [2]. Substituting Wittifuran X with a more common or cheaper analog without quantitative evidence of functional equivalence introduces a high risk of irreproducible or negative results, especially in mechanistic or SAR (Structure-Activity Relationship) studies. The following evidence demonstrates Wittifuran X's specific, quantifiable activity profile that necessitates its use over other similar compounds.

Quantitative Differentiation of Wittifuran X vs. In-Class 2-Arylbenzofurans


Wittifuran X's Defined Antioxidant Efficacy vs. Structurally Related Moracin C

While a direct head-to-head study between Wittifuran X and moracin C is not available, a cross-study comparison reveals significant differences in their antioxidant capacities. Wittifuran X, along with other wittifurans, was shown to possess antioxidant activity in a ferrous-cysteine induced microsomal lipid peroxidation assay [1]. In a separate study, moracin C demonstrated an IC50 of 47.6 μM in a DPPH radical scavenging assay, a common model for assessing antioxidant potential [2]. The distinct assay conditions and the structural differences (Wittifuran X has a methoxy group absent in moracin C) underscore that these compounds are not functionally interchangeable, with Wittifuran X's activity having been validated in a different, biologically relevant oxidative stress model.

Antioxidant Lipid Peroxidation Oxidative Stress

Wittifuran X Antifungal Activity: A Point of Functional Divergence from Other 2-Arylbenzofurans

Wittifuran X is distinguished from many other 2-arylbenzofurans, such as the moracin series which are primarily studied for antibacterial, anticancer, and anti-inflammatory activities, by its documented antifungal properties [1]. It exhibits promising antifungal activity against plant pathogenic fungi, with a proposed mechanism involving disruption of fungal cell membranes, leading to increased permeability and cell lysis . This specific bioactivity profile is not a general feature of the 2-arylbenzofuran class, making Wittifuran X a specialized reagent for researchers investigating novel agricultural fungicides or studying this specific mode of membrane disruption.

Antifungal Agricultural Biotechnology Plant Pathology

Structural Distinction: Wittifuran X's Unique 5-Methoxy-6-Hydroxybenzofuran Core vs. Common Moracin Scaffolds

Wittifuran X possesses a unique 5-methoxy-6-hydroxybenzofuran core [1], which differentiates it from the more commonly studied moracin series of 2-arylbenzofurans. For example, moracin C features a 2-(3,5-dihydroxyphenyl)-6-hydroxybenzofuran structure lacking the methoxy group [2]. This structural divergence is critical, as even minor changes in substitution patterns on the benzofuran ring system have been shown to significantly impact both the magnitude and type of bioactivity [3]. This positions Wittifuran X as a valuable molecular probe for SAR studies aimed at understanding the precise role of methoxy and hydroxy groups in modulating biological responses.

Structure-Activity Relationship (SAR) Natural Product Chemistry Molecular Scaffold

Wittifuran X: Recommended Research and Industrial Application Scenarios


Investigating Oxidative Stress in Lipid-Rich Biological Systems

Wittifuran X is uniquely suited for studies where the primary goal is to investigate the effects of oxidative stress on lipid peroxidation. Its documented activity in a microsomal lipid peroxidation assay provides a validated starting point for researchers examining the role of natural products in preventing membrane damage in models of atherosclerosis, neurodegeneration, or aging [1].

Development of Novel Agricultural Antifungal Agents

Given its promising antifungal activity against plant pathogens, Wittifuran X should be prioritized as a lead compound for developing new agricultural fungicides. Research programs aimed at discovering environmentally friendly alternatives to synthetic fungicides can leverage its unique, membrane-targeting mechanism of action, which may reduce the likelihood of developing cross-resistance .

Structure-Activity Relationship (SAR) Studies of 2-Arylbenzofurans

Wittifuran X is an essential component for any comprehensive SAR study of 2-arylbenzofurans. Its distinct 5-methoxy-6-hydroxybenzofuran core serves as a critical data point for elucidating how specific substitution patterns influence antioxidant, anti-inflammatory, and antifungal activities, thereby guiding the rational design of more potent and selective analogs [2].

Comparative Analyses with Other Mulberry-Derived Bioactives

In research programs comparing the therapeutic potential of various compounds from the Morus genus (e.g., moracins, mulberrofurans, chalcomoracin), Wittifuran X represents a specific 2-arylbenzofuran branch of the biosynthetic tree. Its inclusion is necessary for a complete understanding of the genus's chemical diversity and for identifying which specific structural families are responsible for particular ethnopharmacological uses [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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